molecular formula C21H20N4O2 B2523906 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide CAS No. 1394801-99-0

2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide

Cat. No.: B2523906
CAS No.: 1394801-99-0
M. Wt: 360.417
InChI Key: BQBCMKMMZHZGEG-UHFFFAOYSA-N
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Description

2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a chemical compound offered for research purposes. The imidazo[1,2-a]pyridine scaffold is a structure of significant interest in medicinal chemistry and drug discovery . Compounds featuring this core have been investigated for their potential as kinase inhibitors, which are valuable tools for studying cellular signaling pathways in various disease models . The specific structure of this reagent, which includes a cyano group, a methoxypropan-2-yl side chain, and a phenyl-substituted imidazopyridine, suggests it may act as a protein-binding agent or enzymatic inhibitor. This product is intended for laboratory research applications only and is not classified as a drug or pharmaceutical. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties, including its solubility, stability, biological activity, and mechanism of action.

Properties

IUPAC Name

2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-15(14-27-2)23-21(26)17(13-22)12-18-20(16-8-4-3-5-9-16)24-19-10-6-7-11-25(18)19/h3-12,15H,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBCMKMMZHZGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-phenylimidazo[1,2-a]pyridine and appropriate reagents to introduce the cyano and methoxypropan-2-yl groups. Common synthetic routes may involve:

    Nitrile Formation: Introduction of the cyano group through nucleophilic substitution reactions.

    Imidazo[1,2-a]pyridine Formation: Cyclization reactions to form the imidazo[1,2-a]pyridine ring.

    Methoxypropan-2-yl Group Introduction: Alkylation reactions to introduce the methoxypropan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. Its mechanisms of action include:

  • Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines, which is crucial for inhibiting tumor growth.
  • Inhibition of Tumor Cell Proliferation : Studies have shown that it effectively reduces the proliferation of cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: In Vitro Antitumor Activity
In a study evaluating the anticancer efficacy of this compound against human cancer cell lines (e.g., MCF-7 and HCT116), results demonstrated that it exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for designing new drugs targeting various diseases. Its derivatives have been synthesized and evaluated for their biological activities, leading to discoveries of new pharmacological agents.

Synthesis and Characterization

Recent studies have focused on synthesizing derivatives of this compound through various chemical reactions, including:

  • Michael Addition Reactions : Utilizing the reactivity of the cyano group to create new derivatives with enhanced biological activity.
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of synthesized derivatives to specific biological targets.

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is prevalent in medicinal chemistry due to its bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound (CAS: 1394801-99-0) C21H20N4O2 360.4 Cyano, enamide, methoxypropan-2-yl, imidazo[1,2-a]pyridine High potential for hydrogen bonding via enamide carbonyl and cyano groups .
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide C22H15F3N2O 380.4 Trifluoromethylbenzamide, imidazo[1,2-a]pyridine The CF3 group enhances metabolic stability and lipophilicity compared to the cyano group in the target compound .
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (CAS: 5910-80-5) C23H19N3O4 401.4 Cyano, enamide, ethoxyphenyl, nitro-substituted furan The furan ring introduces rigidity, while the nitro group may increase reactivity or toxicity .
3-(3-fluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one C28H25FN4O3 484.5 Fluorophenyl, piperazine, ketone The piperazine-nitrophenyl moiety enhances solubility in polar solvents and potential CNS activity .

Key Comparative Insights

Functional Group Impact
  • Cyano vs.
  • Methoxypropan-2-yl vs. Ethoxyphenyl : The methoxypropan-2-yl group in the target compound may offer better steric flexibility than the rigid ethoxyphenyl substituent in the furan-based analog, affecting binding interactions .
Hydrogen Bonding and Crystal Packing

The enamide’s carbonyl and cyano groups in the target compound likely participate in hydrogen-bonding networks, as described by graph-set analysis for molecular crystals . This contrasts with the nitro-furan analog (CAS: 5910-80-5), where the nitro group may dominate packing via dipole interactions .

Biological Activity

The compound 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H21_{21}N3_{3}O
  • Molecular Weight : 305.39 g/mol
  • IUPAC Name : 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide

Table 1: Structural Properties

PropertyValue
Molecular Weight305.39 g/mol
XLogP3-AA1.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

Research indicates that compounds within the imidazo[1,2-a]pyridine class may exhibit significant activity against various biological targets, including kinases and receptors involved in cell signaling pathways. The specific mechanism of action for 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is likely related to its interaction with these targets, potentially modulating pathways associated with cancer proliferation and neurodegenerative diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide have shown efficacy in inhibiting tumor growth in various cancer models. A notable study demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Melatonin Receptor Modulation

Research has indicated that some imidazo[1,2-a]pyridines function as melatonin receptor ligands. For example, a related compound showed good selectivity for melatonin receptor MT(2), which is implicated in regulating circadian rhythms and could be beneficial in treating sleep disorders . This suggests that 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide may also possess similar receptor-modulating properties.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives on lung cancer cells. The results indicated that these compounds inhibited cell proliferation significantly and induced apoptosis through mitochondrial pathways. The study reported IC50 values ranging from 5 to 15 µM for various derivatives .

Melatonin Receptor Binding Affinity

In another study focusing on melatonin receptor binding, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their affinity towards MT(1) and MT(2) receptors. One derivative showed a Ki value of 8 nM for MT(2), indicating strong binding affinity . This suggests that 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide could similarly interact with melatonin receptors.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide?

  • Methodological Answer : A multi-step approach is typically employed, starting with the preparation of the imidazo[1,2-a]pyridine core. For example, condensation reactions using substituted anilines and α-haloketones under reflux conditions (e.g., DMF at 80–100°C) can generate the heterocyclic scaffold . Subsequent functionalization involves introducing the cyanoacrylamide moiety via a Knoevenagel condensation between a ketone precursor and cyanoacetamide derivatives. Reaction conditions must be optimized to avoid side products, such as over-alkylation or isomerization .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product. Purity should be confirmed via HPLC (>95%) and LC-MS .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, SHELXL (via the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and hydrogen-bonding networks . Key parameters include R1 (<5%) and wR2 (<10%) for acceptable refinement .

Q. What computational methods are effective for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Software like Gaussian or ORCA is recommended. Solvent effects (e.g., DMSO) should be modeled using the Polarizable Continuum Model (PCM) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent interactions. To resolve this:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Compare X-ray-derived torsion angles with DFT-optimized gas-phase structures .
  • Use SHELXL ’s TWIN and BASF commands to model twinning or disorder in crystallographic data .

Q. What experimental design principles apply to optimizing its bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the imidazo[1,2-a]pyridine core (e.g., electron-withdrawing groups at C2) and the acrylamide side chain.
  • Toxicity Screening : Use in vitro assays (e.g., mitochondrial toxicity via MTT assay) and molecular docking to predict off-target interactions (e.g., CYP450 enzymes) .

Q. How can reaction conditions be tailored to avoid side products in multi-step syntheses?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing byproducts like dimerized intermediates. Example: Use a microreactor at 50°C with residence time <10 min for the Knoevenagel step .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) can enhance regioselectivity in cross-coupling steps .

Key Considerations for Researchers

  • Data Contradictions : Cross-validate spectral and crystallographic data with computational models.
  • Advanced Refinement : Use SHELXL’s restraints for disordered solvent molecules or flexible side chains .
  • Biological Studies : Prioritize assays that mimic physiological conditions (e.g., serum protein binding studies) .

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